![molecular formula C22H17F2N3O4S2 B2565012 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1260949-92-5](/img/structure/B2565012.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Description
Scientific Research Applications
Anti-Inflammatory Properties
The spirocyclic framework of F6609-2713 has been associated with anti-inflammatory effects. Researchers have explored its potential as an anti-inflammatory agent, which could be valuable in managing inflammatory conditions . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Herbicidal Activity
Spirocyclic compounds, including F6609-2713, have demonstrated herbicidal properties. These compounds could serve as promising candidates for developing environmentally friendly herbicides. Investigating their mode of action and selectivity against specific plant species is crucial for practical applications .
Aromatase Inhibition
Aromatase inhibitors play a vital role in breast cancer treatment by blocking the conversion of androgens to estrogens. Some spirocyclic derivatives exhibit aromatase inhibitory activity. F6609-2713’s unique structural features make it an interesting candidate for further evaluation in this context .
Ligand and Catalyst Design
The spiro framework has inspired the synthesis of ligands and catalysts. Researchers have explored spirocyclic compounds for applications in asymmetric catalysis, ligand design, and other chemical transformations. F6609-2713’s scaffold could contribute to the development of novel ligands and catalysts .
Synthesis of Spirocyclic Derivatives
Given the importance of spirocycles, methodologies for their synthesis have been actively investigated. F6609-2713 itself was synthesized via Suzuki coupling of tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate with 3,5-difluorophenyl boronic acid. The resulting spirocyclic derivative was characterized using IR, NMR, and mass spectral data .
Other Potential Applications
While the above fields highlight F6609-2713’s most prominent applications, its unique structure may offer additional opportunities. Researchers should explore its interactions with biological targets, pharmacokinetics, and toxicity profiles to uncover further applications.
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S2/c1-30-15-3-4-18(31-2)17(10-15)25-19(28)11-33-22-26-16-5-6-32-20(16)21(29)27(22)14-8-12(23)7-13(24)9-14/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBULJNWAWAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide |
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